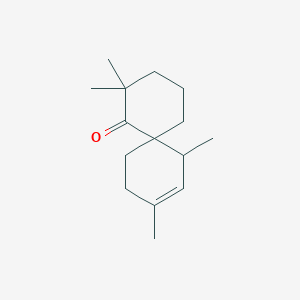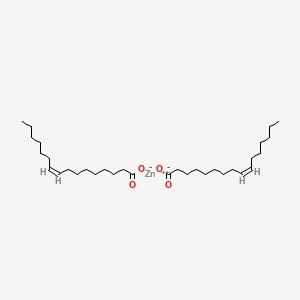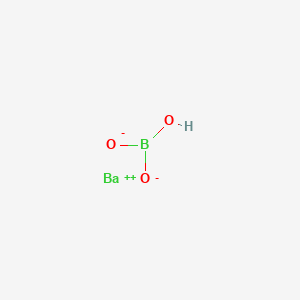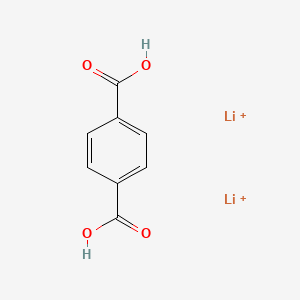
Terephthalic acid, lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic acid, lithium salt is a chemical compound derived from terephthalic acid and lithium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of terephthalic acid, lithium salt typically involves the neutralization of terephthalic acid with lithium hydroxide. The reaction can be represented as follows:
C6H4(CO2H)2+2LiOH→C6H4(CO2Li)2+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of lithium hydroxide to a solution of terephthalic acid under continuous stirring and heating. The resulting product is then filtered, washed, and dried to obtain the pure lithium salt.
Análisis De Reacciones Químicas
Types of Reactions: Terephthalic acid, lithium salt can undergo various chemical reactions, including:
Oxidation: The lithium salt can be oxidized to form lithium carbonate and other by-products.
Reduction: Reduction reactions can convert the lithium salt back to terephthalic acid under specific conditions.
Substitution: The lithium ions can be substituted with other metal ions in coordination chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium chloride can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Lithium carbonate and other oxidized derivatives.
Reduction: Terephthalic acid and lithium metal.
Substitution: Various metal terephthalates depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Terephthalic acid, lithium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Mecanismo De Acción
The mechanism of action of terephthalic acid, lithium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: Lithium ions can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which are involved in cellular signaling pathways.
Pathways Involved: The inhibition of GSK-3 by lithium ions affects the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation.
Comparación Con Compuestos Similares
Phthalic Acid: Benzene-1,2-dicarboxylic acid, used in the production of plasticizers.
Isophthalic Acid: Benzene-1,3-dicarboxylic acid, used in the production of high-performance polymers.
Dimethyl Terephthalate: An ester of terephthalic acid, used as an intermediate in the production of PET.
Uniqueness: Terephthalic acid, lithium salt is unique due to its combination of terephthalic acid’s structural properties and lithium’s therapeutic and electrochemical properties. This makes it particularly valuable in applications requiring both stability and reactivity, such as in advanced materials and medical treatments.
Propiedades
Número CAS |
28313-49-7 |
|---|---|
Fórmula molecular |
C8H6Li2O4+2 |
Peso molecular |
180.1 g/mol |
Nombre IUPAC |
dilithium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
Clave InChI |
RCRBCNZJGBTYDI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


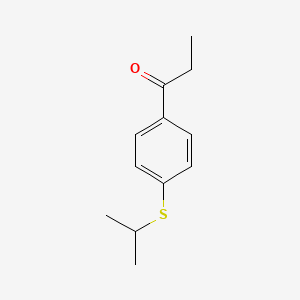
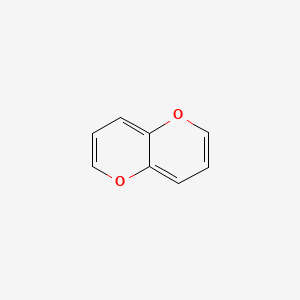
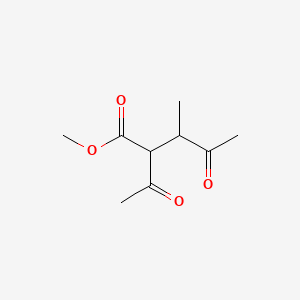
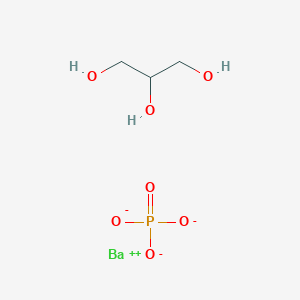
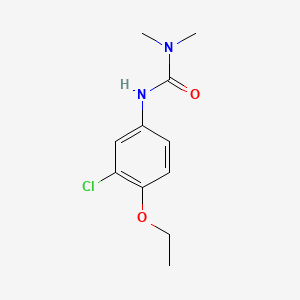
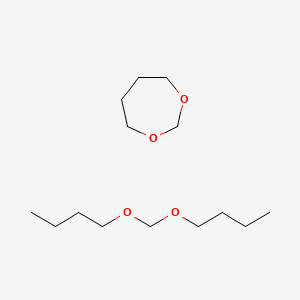
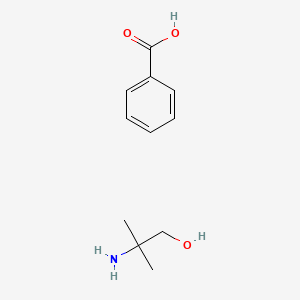
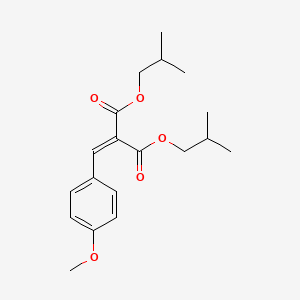
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
